Malformin C

Vue d'ensemble

Description

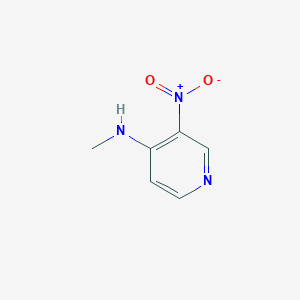

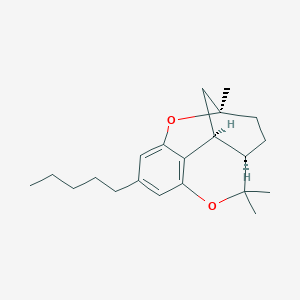

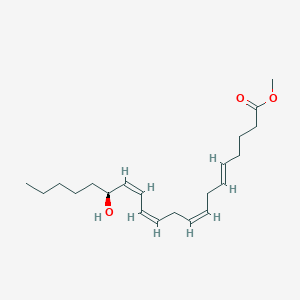

La malformine C est un pentapeptide cyclique isolé du champignon marin Aspergillus . Elle a attiré l’attention en raison de ses diverses activités biologiques, notamment ses propriétés algicides, antimalariennes et anticancéreuses . Le composé est caractérisé par une structure unique comportant une liaison disulfure formée entre deux résidus cystéine .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying cyclic peptides and disulfide bond formation.

Medicine: Explored as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Industry: Potential use in biocontrol of harmful algae in aquaculture and marine environments.

Mécanisme D'action

La malformine C exerce ses effets par le biais de plusieurs mécanismes :

Activité algicide : Induit la production d’espèces réactives de l’oxygène (ERO), conduisant à un stress oxydatif et à la mort cellulaire des algues.

Activité anticancéreuse : Cause l’arrêt du cycle cellulaire G2/M et induit l’apoptose par la régulation positive de la phospho-histone H2A.X, p53, CASPASE 3 clivée et LC3.

Activité antimalarienne et antitrypanosomiale : Inhibe la croissance des espèces Plasmodium et Trypanosoma par la perturbation des processus cellulaires.

Analyse Biochimique

Biochemical Properties

Malformin C exhibits dose-dependent algicidal activities against two strains of noxious red tide algae, Akashiwo sanguinea and Chattonella marina . It interacts with various enzymes, proteins, and other biomolecules, causing significant changes in their activities .

Cellular Effects

This compound has been shown to inhibit Colon 38 and HCT 116 cell growth dose-dependently . It influences cell function by causing G2/M arrest . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through multiple mechanisms. It induces up-regulated expression of phospho-histone H2A.X, p53, cleaved CASPASE 3 and LC3 . It also causes an increased population of necrotic and late apoptotic cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed to cause acute yet subtle inflammatory response

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A therapeutic dosage of 0.3mg/kg injected weekly was found to be the best in Colon 38 xenografted BDF1 mice . A dosage of 0.9mg/kg per week led to fatal toxicity in seven-week old mice .

Metabolic Pathways

It is known to cause a significant increase in ROS level, damage SOD activity, and lead to the massive generation of MDA contents in algae cells .

Transport and Distribution

It is known to cause morphology changes including perforation, plasmolysis, and fragmentation of algal cells .

Subcellular Localization

It is known to cause significant changes in the activities of various enzymes, proteins, and other biomolecules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La malformine C peut être synthétisée par synthèse peptidique en phase solide. Cette méthode implique l’addition séquentielle d’acides aminés à une chaîne peptidique liée à une résine, suivie d’une cyclisation et d’une formation de liaison disulfure . La synthèse comprend généralement les étapes suivantes :

Assemblage de peptides linéaires : Addition séquentielle d’acides aminés à une chaîne peptidique liée à une résine.

Cyclisation : Formation d’une structure cyclique par macrolactamisation.

Formation de liaison disulfure : Oxydation de thiols de cystéine pour former une liaison disulfure.

Méthodes de production industrielle : La production industrielle de malformine C implique la fermentation d’espèces d’Aspergillus dans un environnement contrôlé. Le milieu de culture est optimisé pour améliorer le rendement de la malformine C, qui est ensuite extraite et purifiée à l’aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La malformine C subit diverses réactions chimiques, notamment :

Oxydation : Formation de liaisons disulfure entre les résidus cystéine.

Réduction : Clivage des liaisons disulfure pour produire des thiols libres.

Substitution : Remplacement de résidus d’acides aminés spécifiques pour créer des analogues.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène ou iode en solution aqueuse.

Réduction : Dithiothréitol ou tris(2-carboxyéthyl)phosphine.

Substitution : Réactifs de couplage peptidique standard tels que le N,N’-diisopropylcarbodiimide et l’hydroxybenzotriazole.

Produits principaux :

Oxydation : Pentapeptide cyclique avec des liaisons disulfure.

Réduction : Pentapeptide linéaire avec des thiols libres.

Substitution : Divers analogues avec des activités biologiques modifiées.

4. Applications de la recherche scientifique

Comparaison Avec Des Composés Similaires

La malformine C fait partie d’un groupe de pentapeptides cycliques connus sous le nom de malformines. Des composés similaires comprennent :

Malformine A1 : Diffère de la malformine C en ayant de la L-isoleucine au lieu de la L-leucine.

Malformine B : Autre pentapeptide cyclique avec des activités biologiques similaires mais une composition d’acides aminés différente.

Unicité de la malformine C :

Activité algicide : La malformine C est unique dans sa puissante activité algicide contre les algues rouges, qui n’est pas couramment observée dans d’autres malformines.

Caractéristiques structurelles : L’arrangement spécifique des acides aminés et la présence d’une liaison disulfure contribuent à ses activités biologiques distinctes.

Propriétés

IUPAC Name |

(1S,4S,7R,10S,13S)-4,7-bis(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N5O5S2/c1-11(2)7-14-20(30)26-16-9-34-35-10-17(27-21(16)31)22(32)28-18(13(5)6)23(33)25-15(8-12(3)4)19(29)24-14/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,33)(H,26,30)(H,27,31)(H,28,32)/t14-,15+,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZODYIWCRGWHQB-TZNCUMHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894006 | |

| Record name | Malformin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59926-78-2 | |

| Record name | Malformin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059926782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malformin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALFORMIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7KT171K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)